4-(2-Chloro-4-nitrophenoxy)-2-(trifluoromethyl)quinazoline
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Overview
Description
4-(2-Chloro-4-nitrophenoxy)-2-(trifluoromethyl)quinazoline is a synthetic organic compound that belongs to the quinazoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-nitrophenoxy)-2-(trifluoromethyl)quinazoline typically involves multi-step organic reactions. A common route might include:
Nitration: Introduction of the nitro group to the phenoxy ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Quinazoline Formation: Cyclization to form the quinazoline ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen substitution reactions, especially involving the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Substitution Reagents: Sodium iodide in acetone (Finkelstein reaction).
Major Products
Oxidation Products: Nitro group may be converted to a nitroso or hydroxylamine derivative.
Reduction Products: Amino derivatives.
Substitution Products: Iodinated or other halogenated derivatives.
Scientific Research Applications
4-(2-Chloro-4-nitrophenoxy)-2-(trifluoromethyl)quinazoline may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent, particularly in cancer research due to the biological activity of quinazoline derivatives.
Industry: Use in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if used as a therapeutic agent, it might inhibit specific enzymes or receptors involved in disease pathways. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloro-4-nitrophenoxy)-2-methylquinazoline
- 4-(2-Chloro-4-nitrophenoxy)-2-ethylquinazoline
Uniqueness
The presence of the trifluoromethyl group in 4-(2-Chloro-4-nitrophenoxy)-2-(trifluoromethyl)quinazoline may confer unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its methyl or ethyl analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
IUPAC Name |
4-(2-chloro-4-nitrophenoxy)-2-(trifluoromethyl)quinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF3N3O3/c16-10-7-8(22(23)24)5-6-12(10)25-13-9-3-1-2-4-11(9)20-14(21-13)15(17,18)19/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNVLMICKIQEFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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